molecular formula C17H19N3O3S B7067373 N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

Cat. No.: B7067373
M. Wt: 345.4 g/mol
InChI Key: BWZCBPNQMJCDRO-UHFFFAOYSA-N
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Description

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a thiophene ring, which contributes to its chemical reactivity.

Properties

IUPAC Name

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-8-10-23-9-3-7-18-17(22)12-4-1-5-13-15(12)20-16(19-13)14-6-2-11-24-14/h1-2,4-6,11,21H,3,7-10H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZCBPNQMJCDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CC=CS3)C(=O)NCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the thiophene ring and the hydroxyethoxypropyl side chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions.

    Substitution: The hydroxyethoxypropyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the hydroxyethoxypropyl side chain.

Scientific Research Applications

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The thiophene ring and hydroxyethoxypropyl side chain contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxyethoxy)propanoic acid: Shares the hydroxyethoxypropyl group but lacks the benzimidazole and thiophene rings.

    tert-Butyl 3-(2-hydroxyethoxy)propanoate: Similar side chain but different core structure.

Uniqueness

N-[3-(2-hydroxyethoxy)propyl]-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is unique due to its combination of a benzimidazole core, thiophene ring, and hydroxyethoxypropyl side chain. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

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